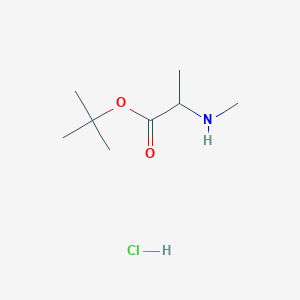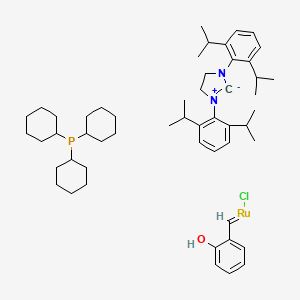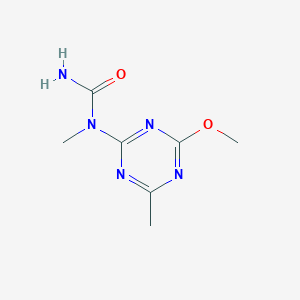![molecular formula C22H23NO4 B12307447 2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N-3-buten-1-yl-L-alanine: is a derivative of L-alanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This unique structure makes it a valuable building block in peptide synthesis and other organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the 3-buten-1-yl side chain. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The 3-buten-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of N-Fmoc-N-3-buten-1-yl-L-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-N-3-buten-1-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: The 3-buten-1-yl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl side chain can be reduced to form saturated alkyl chains.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as piperidine or diethylamine for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Free amino groups for further functionalization.
Aplicaciones Científicas De Investigación
N-Fmoc-N-3-buten-1-yl-L-alanine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Incorporated into peptides for biological assays.
Medicine:
- Potential use in the development of peptide-based therapeutics.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 3-buten-1-yl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or structural modifications. The compound’s molecular targets and pathways depend on the specific peptides or molecules being synthesized.
Comparación Con Compuestos Similares
- N-Fmoc-N-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-3-(3-pyridyl)-L-alanine
- N-Fmoc-N-3-(4-methoxyphenyl)-L-alanine
Comparison:
- N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to its 3-buten-1-yl side chain, which provides additional reactivity and versatility in chemical synthesis.
- Other similar compounds have different side chains, such as aromatic or heterocyclic groups, which impart different chemical properties and reactivity.
- The choice of compound depends on the desired chemical and biological properties for specific applications.
N-Fmoc-N-3-buten-1-yl-L-alanine stands out for its unique structure and versatile applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in both academic and industrial settings.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25) |
Clave InChI |
SJLSWEWYQVKBGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)


![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)




![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)

![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
